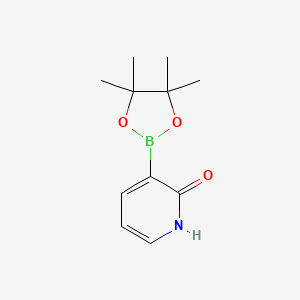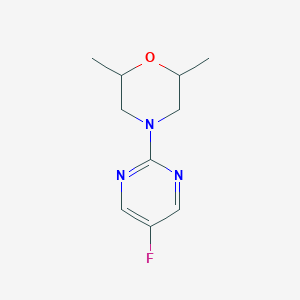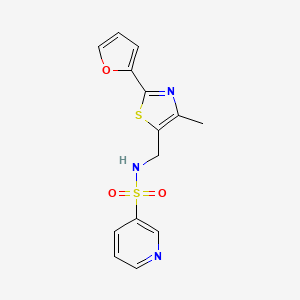![molecular formula C18H17N3O4 B2826615 3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol CAS No. 724740-57-2](/img/structure/B2826615.png)
3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazole derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol involves the inhibition of COX-2 activity, which leads to the reduction of pro-inflammatory mediators. The compound also induces apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes. Furthermore, it improves glucose uptake and insulin sensitivity by activating the AMPK signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of inflammation, inhibition of cancer cell proliferation, and improvement of glucose uptake and insulin sensitivity. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. Additionally, it induces apoptosis and cell cycle arrest in cancer cells by regulating the expression of genes involved in these processes. Furthermore, it improves glucose uptake and insulin sensitivity by activating the AMPK signaling pathway.
実験室実験の利点と制限
The advantages of using 3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-diabetic activities. The compound is relatively easy to synthesize and can be obtained in high yields. However, the limitations of using this compound include its potential toxicity and lack of selectivity towards COX-2 inhibition. Furthermore, the compound's effects on other biological pathways and its potential side effects need to be further investigated.
将来の方向性
The future directions for research on 3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol include the identification of its potential targets and mechanisms of action. Additionally, the compound's effects on other biological pathways and its potential side effects need to be further investigated. Furthermore, the development of more potent and selective derivatives of this compound for the treatment of various diseases, including cancer and diabetes, is an area of active research.
合成法
The synthesis method of 3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol involves the reaction of 2-hydroxyacetophenone, 4-methylacetophenone, and 2-nitroethanol in the presence of a base catalyst. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, the formation of the desired compound. The yield of the compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
科学的研究の応用
3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-inflammatory, anti-cancer, and anti-diabetic activities. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. Additionally, it has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, the compound has been shown to improve glucose uptake and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
特性
IUPAC Name |
5-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-6-8-12(9-7-11)14(10-21(24)25)16-17(19-20-18(16)23)13-4-2-3-5-15(13)22/h2-9,14,22H,10H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJOHIRNKHTCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NNC2=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2826549.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-ethyl-N-phenylacetamide](/img/no-structure.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2826551.png)
![3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2826552.png)
